molecular formula C27H31N3O3S B4061729 N-[2-(4-Benzhydryl-piperazin-1-yl)-2-oxo-ethyl]-N-benzyl-methanesulfonamide

N-[2-(4-Benzhydryl-piperazin-1-yl)-2-oxo-ethyl]-N-benzyl-methanesulfonamide

Cat. No. B4061729
M. Wt: 477.6 g/mol
InChI Key: YPQGYHGMOIKMRP-UHFFFAOYSA-N
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Description

N-[2-(4-Benzhydryl-piperazin-1-yl)-2-oxo-ethyl]-N-benzyl-methanesulfonamide is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as BZP and has been extensively studied due to its potential therapeutic applications. BZP is a white crystalline powder that is soluble in water and has a molecular weight of 455.64 g/mol.

Scientific Research Applications

Metabolism and Enzymatic Activity

One study investigates the metabolic pathway of a novel antidepressant, identifying enzymes involved in its oxidative metabolism, including CYP2D6, CYP2C9, and CYP3A4/5. This research provides insight into how the compound is processed in the body and its interactions with specific enzymes, which is crucial for understanding its pharmacokinetics and potential interactions with other drugs (Hvenegaard et al., 2012).

Crystal Structure and Synthesis

Another study focuses on the synthesis and crystal structure of 1-Benzhydryl-4-Methane-Sulfonyl-Piperazine, providing detailed insights into its molecular configuration and laying the groundwork for further chemical modifications and applications (Naveen et al., 2007).

Physicochemical Properties

Research on the physicochemical characteristics of related compounds, like L-691, 121, sheds light on stability, solubility, and dissolution properties, essential for the development of pharmaceutical formulations (Dubost et al., 1996).

Antiproliferative and Anti-HIV Activity

Studies have synthesized derivatives of 2-Piperazino-1,3-benzo[d]thiazoles, including compounds similar to N-[2-(4-Benzhydryl-piperazin-1-yl)-2-oxo-ethyl]-N-benzyl-methanesulfonamide, evaluating their in vitro antiproliferative and anti-HIV activities, which suggests potential for therapeutic applications (Al-Soud et al., 2010).

Antimicrobial Activity

Another research avenue explores the antimicrobial activity of 1-benzhydryl-sulfonyl-piperazine derivatives, indicating the compound's potential in combating various microbial infections (Kumar et al., 2008).

properties

IUPAC Name

N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-N-benzylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O3S/c1-34(32,33)30(21-23-11-5-2-6-12-23)22-26(31)28-17-19-29(20-18-28)27(24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-16,27H,17-22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQGYHGMOIKMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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